2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol
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Overview
Description
2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol is a complex organic compound characterized by its unique hexahydro-furo-pyrrol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the furo-pyrrol core, followed by the introduction of the ethan-1-ol group. Common synthetic routes include:
Cyclization Reactions: Formation of the furo-pyrrol ring through cyclization of appropriate precursors.
Reduction Reactions: Use of reducing agents to achieve the desired stereochemistry.
Functional Group Transformations: Introduction of the ethan-1-ol group through functional group interconversion.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.
Reduction: Further reduction to achieve different alcohol derivatives.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Cellular Pathways: Influencing cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]methanol: Similar structure with a methanol group instead of ethan-1-ol.
2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]propane-1-ol: Contains a propane-1-ol group.
Uniqueness
2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
57710-46-0 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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